3-nitro-4-(thiomorpholin-4-yl)benzohydrazide
Overview
Description
3-nitro-4-(thiomorpholin-4-yl)benzohydrazide is an organic compound with the molecular formula C11H14N4O3S It is a derivative of benzohydrazide, featuring a nitro group at the third position and a thiomorpholine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(thiomorpholin-4-yl)benzohydrazide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Thiomorpholine Introduction: The thiomorpholine ring is introduced via nucleophilic substitution. This step involves reacting the nitrobenzene derivative with thiomorpholine under basic conditions.
Hydrazide Formation: The final step involves converting the nitrothiomorpholine derivative to the benzohydrazide. This is typically achieved by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(thiomorpholin-4-yl)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Major Products Formed
Reduction: 3-amino-4-(thiomorpholin-4-yl)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiomorpholine ring.
Scientific Research Applications
3-nitro-4-(thiomorpholin-4-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-nitro-4-(thiomorpholin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiomorpholine ring may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzohydrazide: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
4-(thiomorpholin-4-yl)benzohydrazide: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological effects.
3-nitro-4-(morpholin-4-yl)benzohydrazide: Similar structure but with a morpholine ring instead of thiomorpholine, which may alter its chemical and biological properties.
Uniqueness
3-nitro-4-(thiomorpholin-4-yl)benzohydrazide is unique due to the presence of both the nitro group and the thiomorpholine ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-nitro-4-thiomorpholin-4-ylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c12-13-11(16)8-1-2-9(10(7-8)15(17)18)14-3-5-19-6-4-14/h1-2,7H,3-6,12H2,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLBNXYPFWQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)C(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225079 | |
Record name | 3-Nitro-4-(4-thiomorpholinyl)benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-35-4 | |
Record name | 3-Nitro-4-(4-thiomorpholinyl)benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-(4-thiomorpholinyl)benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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